molecular formula C14H10N4O2 B3063565 3,3'-(1,2,4,5-Tetrazine-3,6-diyl)diphenol CAS No. 71123-38-1

3,3'-(1,2,4,5-Tetrazine-3,6-diyl)diphenol

Cat. No.: B3063565
CAS No.: 71123-38-1
M. Wt: 266.25 g/mol
InChI Key: YDADTNARCJIMQM-UHFFFAOYSA-N
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Description

3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol is a compound that features a tetrazine ring substituted with two phenol groups Tetrazines are a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,2,4,5-tetrazine-3,6-diyl)diphenol typically involves the nucleophilic substitution of tetrazine derivatives. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with phenol under basic conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for 3,3’-(1,2,4,5-tetrazine-3,6-diyl)diphenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.

    Reduction: The tetrazine ring can be reduced to dihydrotetrazine.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate reagents.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrotetrazine derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(1,2,4,5-tetrazine-3,6-diyl)diphenol involves its ability to participate in cycloaddition reactions. The tetrazine ring can undergo inverse electron demand Diels-Alder reactions with various dienophiles, leading to the formation of pyridazine derivatives . This reactivity is exploited in bioconjugation and materials science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,2,4,5-Tetrazine-3,6-diyl)diphenol is unique due to the presence of phenol groups, which provide additional sites for chemical modification and enhance its reactivity in various applications. The hydroxyl groups also contribute to its potential use in hydrogen bonding and coordination chemistry.

Properties

CAS No.

71123-38-1

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

3-[6-(3-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol

InChI

InChI=1S/C14H10N4O2/c19-11-5-1-3-9(7-11)13-15-17-14(18-16-13)10-4-2-6-12(20)8-10/h1-8,19-20H

InChI Key

YDADTNARCJIMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=C(N=N2)C3=CC(=CC=C3)O

Key on ui other cas no.

71123-38-1

Origin of Product

United States

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